

# Perfluorononanoic Acid (PFNA): A Comparative Analysis Across Environmental Compartments

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## Compound of Interest

Compound Name: *Perfluorononanesulfonic acid*

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Perfluorononanoic acid (PFNA), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a synthetic chemical of increasing environmental concern due to its persistence, bioaccumulative potential, and suspected toxicity.<sup>[1]</sup> This guide provides a comparative analysis of PFNA concentrations reported in various environmental compartments, details the standard experimental protocols for its quantification, and visualizes a key toxicological pathway affected by PFNA exposure.

## Data Summary: PFNA Concentrations in the Environment

The following tables summarize PFNA concentrations found in various environmental media, offering a snapshot of its distribution. Concentrations can vary significantly based on proximity to industrial sources, wastewater treatment plants, and sites where aqueous film-forming foams (AFFF) have been used.<sup>[1][2]</sup>

Table 1: PFNA Concentrations in Water

Water Source	Concentration Range (ng/L)	Median/Mean Concentration (ng/L)	Region/Study Highlights
Surface Water	12.3 - 456	-	Conasauga River, Georgia, USA[3]
Surface Water	Not Reported	1.3 (Median)	Great Lakes Tributaries, USA[4][5]
Surface Water	0 - 185.89	-	Coastal Plain Water Network, location not specified[5]
Groundwater	<0.03 - 7,000,000 (for PFOA)	-	Global meta-analysis (PFNA data not specified)[6][7]
Drinking Water	-	Proposed Maximum Contaminant Level (MCL) of 10 ng/L in the US[6]	-

Table 2: PFNA Concentrations in Solid Matrices

Matrix	Concentration Range	Median/Mean Concentration	Region/Study Highlights
Sediment	2.74 - 29.77 ng/g (dw) (for total PFAS)	-	Coastal Plain Water Network[5]
Sediment	3.0 - 61 µg/kg (dw) (for total PFAS)	-	Lake Sänksjön, impacted by AFFF[8] [9]
Soil	<0.001 - 237 µg/kg (for total PFAS)	2.7 µg/kg (Median for PFOA/PFOS)	Global background levels[1][10][11]
Soil	Up to 460,000 µg/kg (for PFOS at AFFF sites)	8,722 µg/kg (Median for PFOS at AFFF sites)	AFFF-contaminated sites[1]

Table 3: PFNA Concentrations in Air and Biota

Compartment	Concentration Range	Median/Mean Concentration	Sample Type/Species
Ambient Air	0.3 pg/m <sup>3</sup> (average)	-	Atmospheric samples over oceans and coastal areas[8]
Biota (Fish)	Not specified	-	PFNA detected, but concentrations lower than PFOS[12]
Biota (Fish)	-	-	PFNA concentrations not significantly different among various Swiss lake fish species[12]
Biota (Anemone)	0.05 ng/g (ww)	-	Giant green anemone[13]

## Experimental Protocols

The quantification of PFNA in diverse environmental matrices typically follows standardized methods, with the U.S. Environmental Protection Agency (EPA) Method 1633 being a comprehensive protocol for various sample types.[\[4\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) The general workflow involves sample collection and preservation, extraction and cleanup, and instrumental analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[17\]](#)[\[18\]](#)

## Sample Collection and Handling

To prevent contamination, all sampling containers and equipment must be free of PFAS. High-density polyethylene (HDPE) or polypropylene containers are recommended.[\[16\]](#)

- **Water:** Grab samples are collected from the desired depth. For assessing potential worst-case scenarios, surface microlayer samples can be collected. Samples are typically preserved with a buffering agent and kept cool (e.g., 4°C) until extraction.[\[16\]](#)
- **Soil and Sediment:** Wide-mouth HDPE jars are used to collect solid samples, which should not be filled more than three-quarters full. Samples are kept cool and transported to the laboratory for processing.[\[16\]](#)
- **Biota:** Tissue samples are collected, homogenized, and typically frozen until analysis.

## Extraction and Cleanup

The goal of sample preparation is to isolate and concentrate PFNA from the matrix while removing interfering substances. EPA Method 1633 employs solid-phase extraction (SPE) with weak anion exchange (WAX) cartridges for this purpose.[\[4\]](#)[\[17\]](#)[\[19\]](#)

- **Aqueous Samples:** An isotopically labeled PFNA internal standard is added to the water sample. The sample is then passed through a WAX SPE cartridge, which retains the acidic PFNA. After washing the cartridge to remove interferences, the PFNA is eluted with a basic solvent (e.g., methanolic ammonium hydroxide). The eluate is then concentrated before analysis.[\[19\]](#)
- **Solid Samples (Soil and Sediment):** Isotopically labeled internal standards are added to the sample. The sample is then extracted with a basic methanolic solution. The extract

undergoes cleanup using carbon and SPE cartridges to remove matrix components before concentration and analysis.[4]

- Tissue Samples: After spiking with internal standards, tissue samples are typically digested (e.g., with potassium hydroxide) and then extracted with a combination of acetonitrile and basic methanol. The extract is then cleaned up using carbon and SPE cartridges.[4]

## Instrumental Analysis

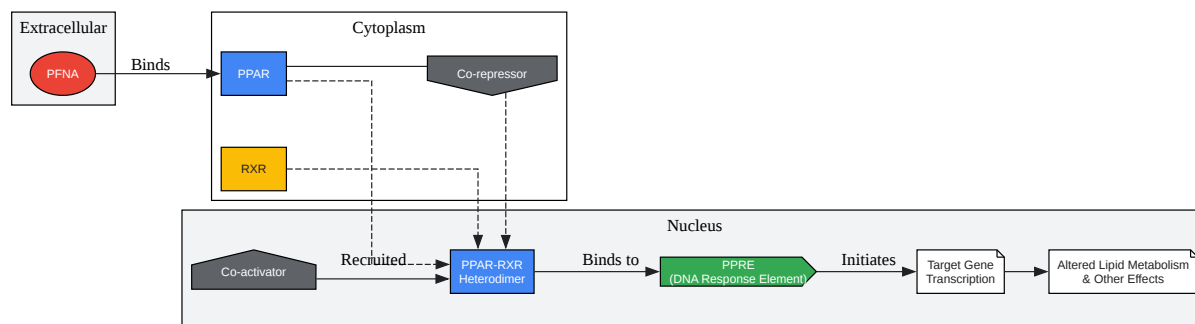
PFNA is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Liquid Chromatography (LC): The cleaned-up sample extract is injected into an LC system. A C18 or similar reversed-phase column is commonly used to separate PFNA from other compounds in the extract. A gradient elution with a mobile phase consisting of ammonium acetate-buffered water and methanol is typically employed.[20][21]
- Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in negative ion mode. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the native PFNA and its isotopically labeled internal standard, allowing for sensitive and selective quantification.[20][21]

## Mandatory Visualization

### Signaling Pathway

PFNA has been shown to activate Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and other cellular processes.[22][23] The following diagram illustrates the general mechanism of PPAR activation.

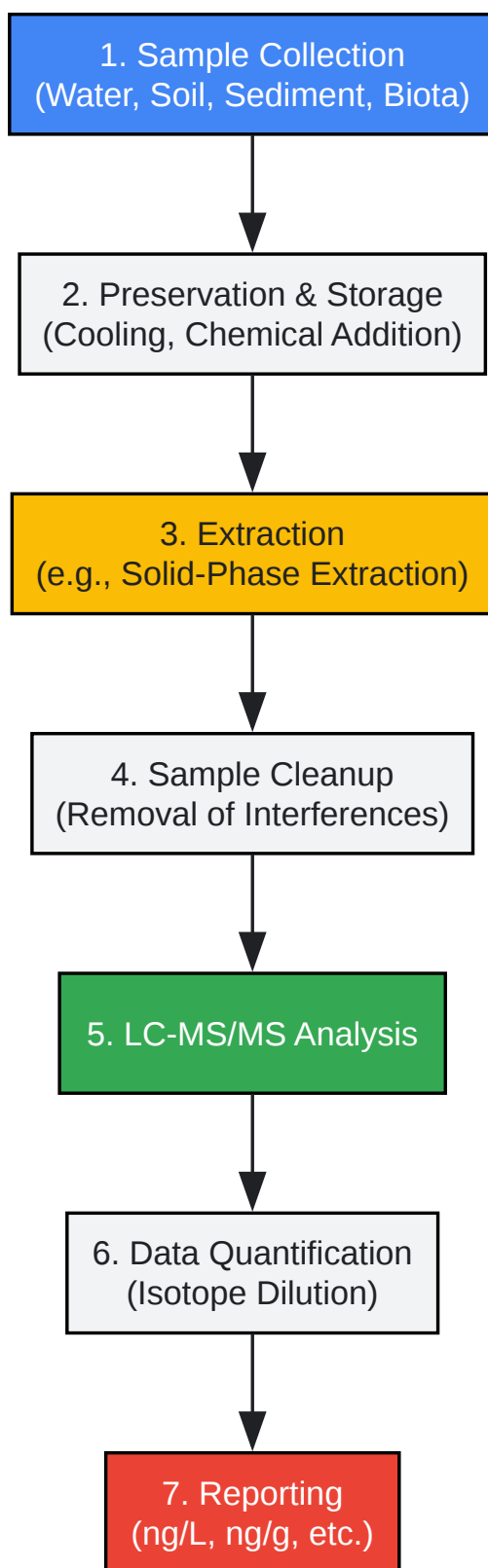


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Caption: PFNA activation of the PPAR signaling pathway.

## Experimental Workflow

The logical flow for the analysis of PFNA in environmental samples follows a standardized sequence of steps from collection to final data interpretation.



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Caption: General workflow for PFNA analysis in environmental samples.

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